

# what is the chemical formula of beryllium oxalate

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## Compound of Interest

Compound Name: *Beryllium oxalate*

Cat. No.: *B12645192*

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## An In-depth Technical Guide to Beryllium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **beryllium oxalate**, detailing its chemical properties, synthesis, thermal behavior, and toxicological profile. The information is tailored for professionals in research and development, with a focus on quantitative data, experimental methodologies, and the biological implications of beryllium exposure.

## Core Chemical Identity

**Beryllium oxalate** is an inorganic compound formed between the beryllium cation ( $\text{Be}^{2+}$ ) and the oxalate anion ( $\text{C}_2\text{O}_4^{2-}$ ). Its primary application lies in the synthesis of ultra-pure beryllium oxide ( $\text{BeO}$ ) through thermal decomposition.<sup>[1]</sup> It exists in an anhydrous form and as crystalline hydrates, most commonly the monohydrate and trihydrate.<sup>[1]</sup>

The chemical formula for the anhydrous compound is  $\text{BeC}_2\text{O}_4$ .<sup>[1][2]</sup> It typically appears as colorless, transparent crystals or a white powder.<sup>[1]</sup>

## Physicochemical Properties

A summary of the key quantitative data for **beryllium oxalate** and its common hydrates is presented below. The discrepancy in reported solubility highlights the need for careful

experimental validation.

Table 1: Physicochemical Data of **Beryllium Oxalate** Forms

Property	Anhydrous Beryllium Oxalate	Beryllium Oxalate Monohydrate	Beryllium Oxalate Trihydrate
Chemical Formula	BeC <sub>2</sub> O <sub>4</sub>	BeC <sub>2</sub> O <sub>4</sub> ·H <sub>2</sub> O	BeC <sub>2</sub> O <sub>4</sub> ·3H <sub>2</sub> O
Molar Mass	97.03 g/mol [2]	115.05 g/mol [3][4][5]	151.08 g/mol [6]
Appearance	White Crystalline Solid	White Crystalline Solid	Colorless Crystals[1]
Solubility in Water	33.1 g/100 g at 25°C[7]	Soluble[1][8]	Soluble[1][8]
Decomposition Temp.	~350°C[7]	225-250°C[9]	100°C (loses 2 H <sub>2</sub> O) [1]

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of **beryllium oxalate** are crucial for reproducible research.

Two primary synthesis routes are commonly cited.

Method A: Direct Reaction This is the most straightforward laboratory preparation.

- Reactants: Beryllium hydroxide (Be(OH)<sub>2</sub>) and oxalic acid (H<sub>2</sub>C<sub>2</sub>O<sub>4</sub>).
- Procedure: An aqueous solution of oxalic acid is reacted with beryllium hydroxide.
- Reaction: Be(OH)<sub>2</sub> + H<sub>2</sub>C<sub>2</sub>O<sub>4</sub> → BeC<sub>2</sub>O<sub>4</sub> + 2H<sub>2</sub>O.[1]
- Product Isolation: The resulting **beryllium oxalate** is then crystallized from the solution, typically forming the trihydrate at room temperature.

Method B: Multi-Step Synthesis from Beryllium Sulfate This method is used for preparing high-purity material, often starting from commercially available beryllium sulfate tetrahydrate

$(\text{BeSO}_4 \cdot 4\text{H}_2\text{O})$ .

- Step 1: Preparation of Beryllium Hydroxide ( $\text{Be}(\text{OH})_2$ )
  - An aqueous solution of  $\text{BeSO}_4$  is prepared.
  - Ammonia gas is bubbled through the solution until the pH reaches 7-8, precipitating  $\text{Be}(\text{OH})_2$ .
  - The precipitate is filtered, washed with water, and dried to remove impurities like ammonium sulfate.
- Step 2: Preparation of Basic Beryllium Carbonate ( $(\text{BeCO}_3)_2 \cdot \text{Be}(\text{OH})_2$ )
  - The prepared  $\text{Be}(\text{OH})_2$  is dissolved in an ammonium carbonate solution at approximately 50°C over several days.
  - The resulting solution is steam-hydrolyzed to precipitate basic beryllium carbonate.
  - The precipitate is filtered, washed, and dried.
- Step 3: Preparation of **Beryllium Oxalate** ( $\text{BeC}_2\text{O}_4 \cdot 3\text{H}_2\text{O}$ )
  - The basic beryllium carbonate is dissolved in an excess of 10% oxalic acid solution.
  - The solution is filtered and concentrated by heating.
  - Upon cooling, crystals of **beryllium oxalate** trihydrate precipitate. The crystals are recovered by filtration and dried.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to study the thermal decomposition of **beryllium oxalate** hydrates.

- Instrumentation: A simultaneous TGA/DTA apparatus is used.<sup>[9]</sup>
- Sample Preparation: Approximately 0.75 g of  $\text{BeC}_2\text{O}_4 \cdot 3\text{H}_2\text{O}$  is placed in a sample pan (e.g., platinum).<sup>[9]</sup> An alumina ( $\text{Al}_2\text{O}_3$ ) sample is used as a reference standard for DTA.<sup>[9]</sup>

- Atmosphere: The analysis is typically run in a controlled atmosphere, such as stagnant air or under a purge of inert gas (e.g., nitrogen) or an oxidative gas (e.g., air).[9]
- Heating Program: A constant heating rate is applied. Rates of 3°C/min and 7°C/min have been used to study the effect on decomposition temperatures.[9]
- Data Collection: The instrument records the sample's mass change (TGA) and the temperature difference between the sample and reference (DTA) as a function of temperature.

## Thermal Decomposition Pathway and Kinetics

The thermal decomposition of **beryllium oxalate** trihydrate to beryllium oxide is a multi-step process. The kinetic behavior of the final decomposition stage has been described by a D2 diffusion mechanism with an activation energy of 88.9 kJ mol<sup>-1</sup>.

Table 2: Thermal Decomposition Stages of BeC<sub>2</sub>O<sub>4</sub>·3H<sub>2</sub>O

Temperature Range	Process	Product(s)	Mass Loss
50-150°C	Dehydration	BeC <sub>2</sub> O <sub>4</sub> ·H <sub>2</sub> O (Beryllium Oxalate Monohydrate)	Loss of 2 water molecules[9]
220-250°C	Dehydration	BeC <sub>2</sub> O <sub>4</sub> (Anhydrous Beryllium Oxalate)	Loss of 1 water molecule[1][9]
250-400°C	Decomposition	BeO (Beryllium Oxide), CO, CO <sub>2</sub>	Decomposition of the oxalate anion[9]

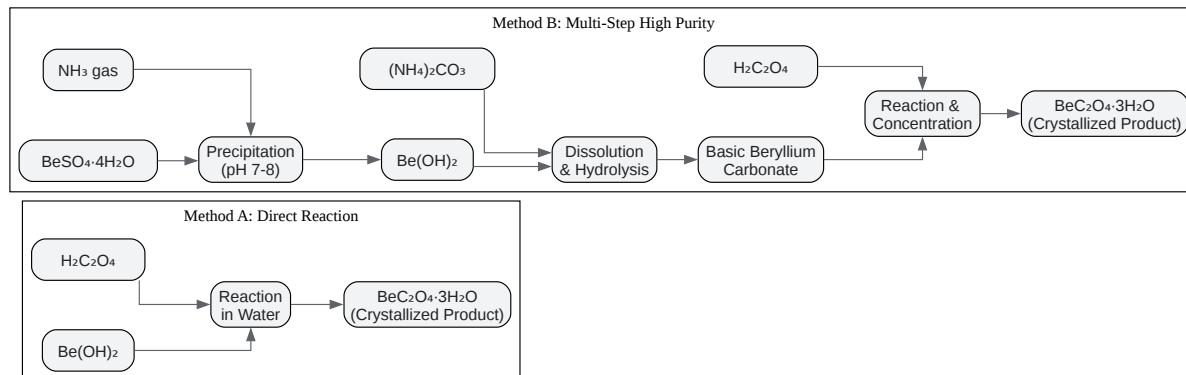
The surface area of the final BeO product is dependent on the calcination temperature, which is a critical parameter for its application in ceramics and other fields.

Table 3: Surface Area of BeO from **Beryllium Oxalate** Decomposition

Heating Temperature (°C) for 30 min	Resulting Surface Area (m²/g)
300	114.7
350	148.0
400	126.9
500	97.4
600	79.5
700	49.3
800	31.7
900	17.5

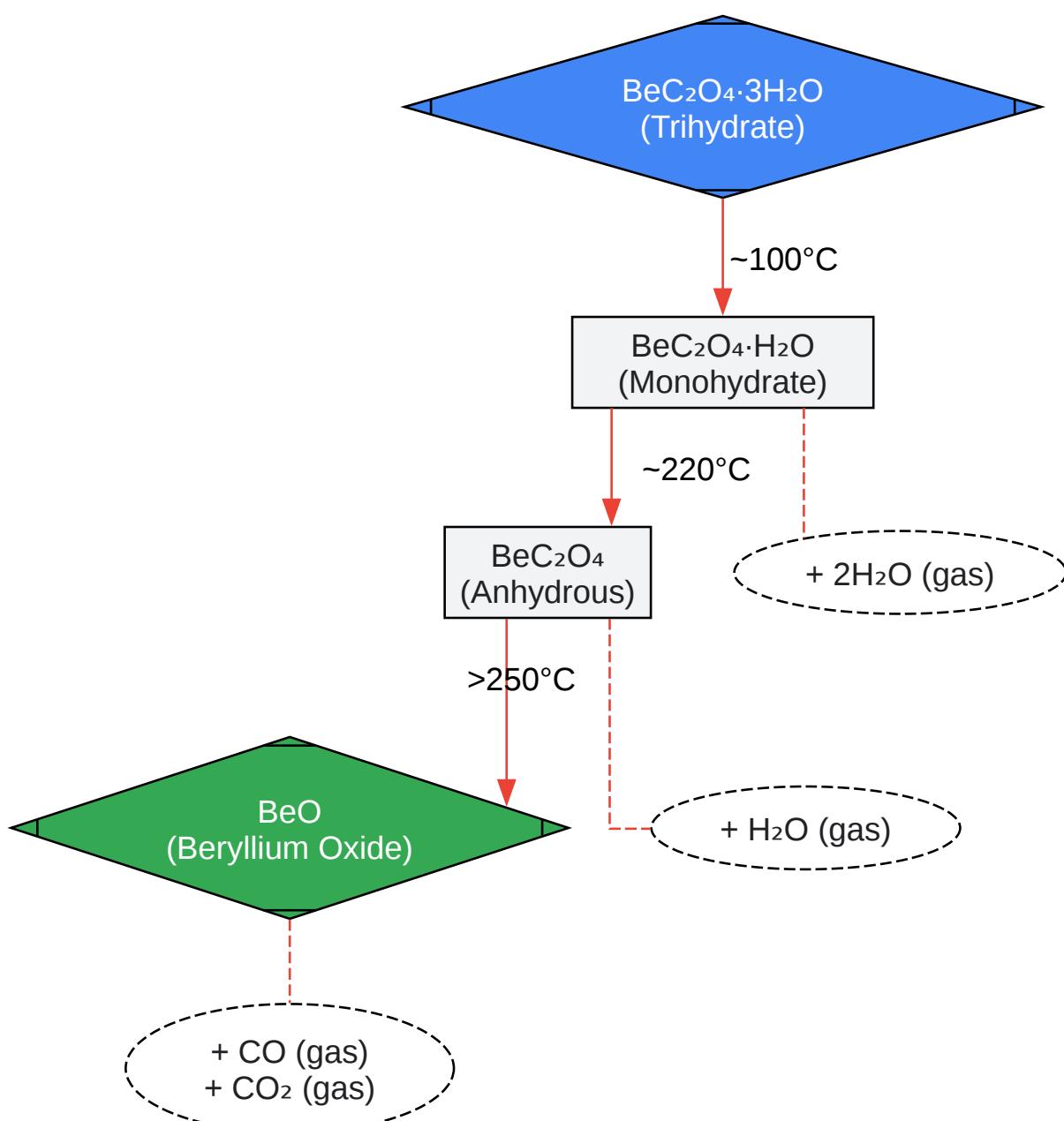
Data sourced from Dollimore & Konieczay,  
1998.

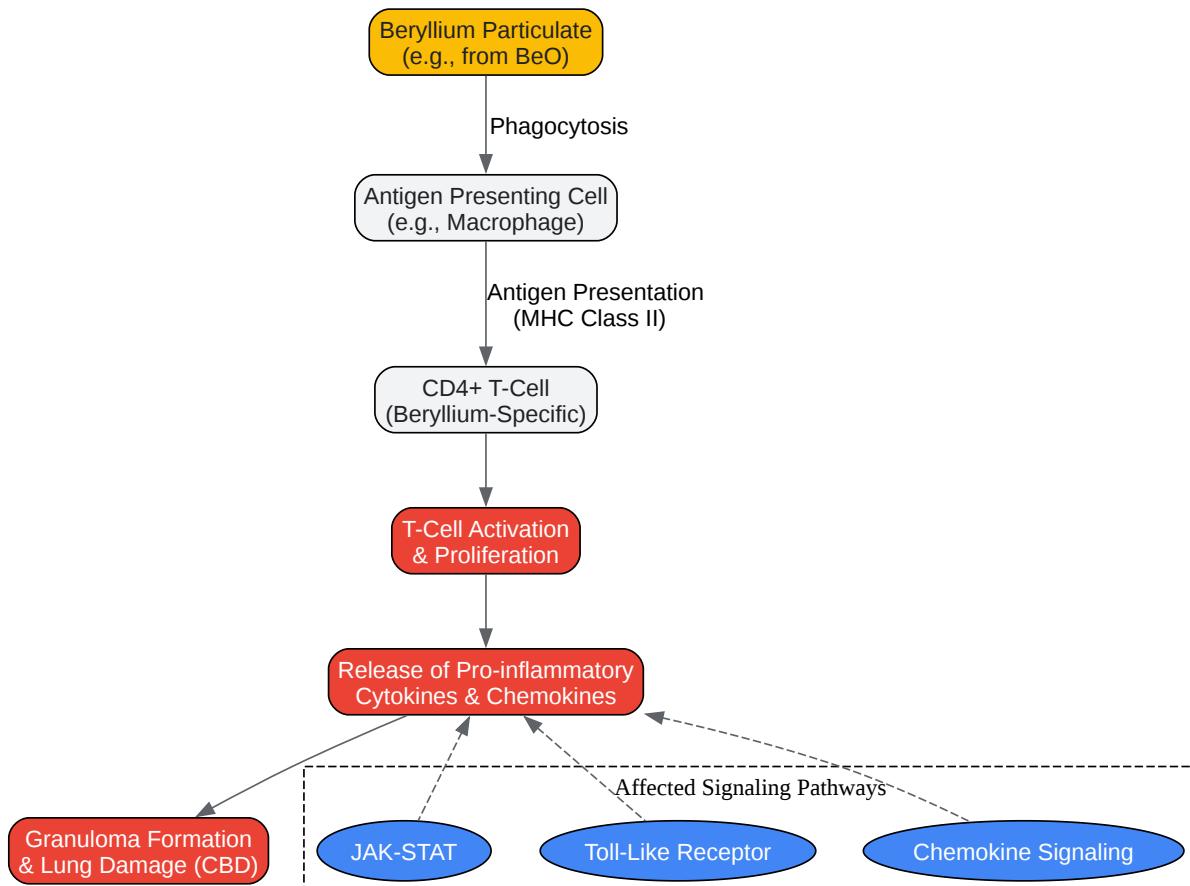
## Visualized Workflows and Pathways



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Figure 1: Synthesis Workflows for **Beryllium Oxalate**.





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